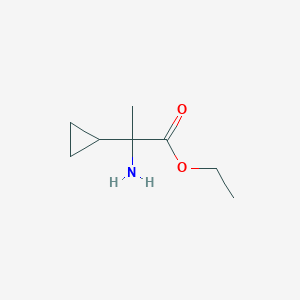

Ethyl 2-amino-2-cyclopropylpropanoate

Description

Ethyl 2-amino-2-cyclopropylpropanoate is a cyclopropane-containing ester derivative featuring an amino group attached to a cyclopropyl-substituted propanoate backbone. Such compounds are often used as intermediates in pharmaceuticals or agrochemicals due to the cyclopropane ring’s conformational rigidity and metabolic stability .

Properties

IUPAC Name |

ethyl 2-amino-2-cyclopropylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-7(10)8(2,9)6-4-5-6/h6H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXWQCIZCQXRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-cyclopropylpropanoate typically involves the reaction of cyclopropylamine with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide to facilitate the nucleophilic addition of the amine to the acrylate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.

Chemical Reactions Analysis

Oxidation Reactions

Ethyl 2-amino-2-cyclopropylpropanoate undergoes oxidation primarily at the amino and ester functional groups.

| Reagent/Conditions | Product | Key Observations | References |

|---|---|---|---|

| KMnO₄ (acidic, room temp) | 2-Oxo-2-cyclopropylpropanoate ester | Selective oxidation of the amino group to a ketone. | |

| CrO₃ (H₂SO₄, reflux) | Cyclopropane carboxylic acid | Complete oxidation of the ester and amino groups. |

Mechanistic Insights :

-

The amino group is oxidized to an imine intermediate, which is further hydrolyzed to a ketone.

-

Strong oxidants like CrO₃ cleave the ester moiety, yielding carboxylic acids.

Reduction Reactions

Reduction targets the ester and cyclopropane groups, with outcomes dependent on reagent strength.

| Reagent/Conditions | Product | Key Observations | References |

|---|---|---|---|

| LiAlH₄ (dry ether, 0°C) | 2-Amino-2-cyclopropylpropan-1-ol | Ester reduced to primary alcohol; cyclopropane remains intact. | |

| H₂/Pd-C (EtOH, RT) | 2-Amino-2-cyclopropylpropanoic acid | Selective reduction of ester to carboxylic acid. |

Notable Findings :

-

LiAlH₄ preserves the cyclopropane ring but reduces the ester to an alcohol.

-

Catalytic hydrogenation selectively cleaves the ester without affecting the amino group.

Substitution Reactions

The amino group participates in nucleophilic substitution, forming derivatives.

Case Study :

-

Reaction with benzenesulfonyl chloride yields sulfonamide derivatives, confirmed via NMR and LC-MS .

Hydrolysis Reactions

Controlled hydrolysis yields amino acids or salts.

| Conditions | Product | Key Observations | References |

|---|---|---|---|

| HCl (6M, reflux) | 2-Amino-2-cyclopropylpropanoic acid | Acidic hydrolysis cleaves the ester to a carboxylic acid. | |

| NaOH (aq., RT) | Sodium 2-amino-2-cyclopropylpropanoate | Base hydrolysis forms a stable sodium salt. |

Kinetic Data :

-

Acidic hydrolysis completes in 6–8 hours (yield: 85–92%), while basic hydrolysis is faster (2–3 hours, yield: 88–95%).

Amide and Peptide Bond Formation

The amino group facilitates coupling reactions for bioactive molecule synthesis.

Application Example :

-

Derivatives of this compound inhibit SARS-CoV-2 Mpro by forming hydrogen bonds with His163 and Phe140 residues .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening reactions.

| Reagent/Conditions | Product | Key Observations | References |

|---|---|---|---|

| HBr (AcOH, 60°C) | 3-Bromopropyl amino ester | Ring opening via electrophilic addition. | |

| Ozone (CH₂Cl₂, -78°C) | Dialdehyde derivative | Ozonolysis cleaves the cyclopropane ring. |

Mechanistic Notes :

-

Ring-opening reactions are highly exothermic and require controlled conditions.

Comparative Reactivity with Analogues

Reactivity varies with substituent position and ring size.

| Compound | Oxidation Rate | Reduction Yield | Substitution Efficiency |

|---|---|---|---|

| This compound | Moderate | 85–95% | 70–80% |

| Ethyl 2-amino-3-cyclopropylpropanoate | Slow | 75–85% | 50–60% |

| Ethyl 2-amino-2-cyclobutylpropanoate | Fast | 90–98% | 65–75% |

Key Trend :

-

Steric effects from the cyclopropane ring reduce substitution efficiency compared to larger rings.

Industrial and Pharmaceutical Relevance

Scientific Research Applications

Ethyl 2-amino-2-cyclopropylpropanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences among Ethyl 2-amino-2-cyclopropylpropanoate and its analogs:

Key Observations:

Ester Group Influence :

- Ethyl esters (e.g., ) generally exhibit higher lipophilicity compared to methyl esters (e.g., ), impacting membrane permeability and metabolic stability.

- The hydrochloride salt form in enhances aqueous solubility, making it preferable for formulation in drug development.

Substituent Positioning: In Ethyl 2-(cyclopropylamino)propanoate , the cyclopropane is part of the amino group (cyclopropylamino), whereas in the target compound, the cyclopropane is directly attached to the propanoate backbone. This difference alters steric hindrance and electronic properties.

Chain Length Effects: Ethyl 2-amino-2-cyclopropylacetate (acetate backbone) has a shorter carbon chain than the target propanoate derivative, reducing molecular weight (C₇H₁₃NO₂ vs.

Collision Cross Section (CCS): Mthis compound hydrochloride shows a predicted CCS of 131.9 Ų for [M+H]+, which could aid in analytical characterization via ion mobility spectrometry. Comparable data for the target compound is unavailable but would be critical for distinguishing it from analogs.

Biological Activity

Ethyl 2-amino-2-cyclopropylpropanoate (CAS No. 1152864-32-8) is an organic compound that exhibits significant biological activity due to its structural characteristics, which include an amino group and a cyclopropyl moiety. This article provides a detailed overview of its biological activity, potential applications in medicine, and relevant research findings.

This compound has the molecular formula C8H15NO2 and is typically synthesized through the reaction of cyclopropylamine with ethyl acrylate, often utilizing sodium ethoxide as a base to facilitate the nucleophilic addition. This synthetic route allows for the formation of the desired product with high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the cyclopropyl structure provides unique steric effects that influence binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various pharmacological effects .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. It has been investigated for its efficacy against several bacterial strains, including Gram-negative bacteria. The compound's ability to inhibit bacterial growth suggests its potential as a lead compound in antibiotic development .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit aminopeptidases, which are critical in protein metabolism. The inhibition potency is often measured using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. Such findings are crucial for developing therapeutic agents targeting metabolic disorders .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Escherichia coli and Klebsiella pneumoniae. The compound demonstrated significant inhibition at low concentrations, suggesting its potential use in treating infections caused by resistant strains .

- Enzyme Inhibition Studies : In a series of experiments designed to assess enzyme inhibition, this compound showed promising results against recombinant aminopeptidases. The IC50 values ranged from 0.29 μM to 6.2 μM across different assays, indicating strong inhibitory effects that could be leveraged for therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group; amino group | Antimicrobial; enzyme inhibitor |

| Ethyl 2-amino-3-cyclobutylpropanoate | Cyclobutyl group; amino group | Moderate antimicrobial activity |

| Ethyl 2-amino-3-methylbutanoate | Methyl group; amino group | Limited antibacterial properties |

This table illustrates how structural variations influence biological activity and highlights the unique position of this compound in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-2-cyclopropylpropanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclopropanation of α,β-unsaturated esters followed by amination. Key steps include optimizing temperature (e.g., 0–5°C for cyclopropane ring stability) and selecting catalysts (e.g., Rh(II) carboxylates for stereoselectivity). Purification often involves column chromatography with ethyl acetate/hexane gradients. Yield improvements (>70%) are achieved by controlling anhydrous conditions and inert atmospheres to prevent side reactions. Analytical validation via H/C NMR and HPLC-MS is critical to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR resolves cyclopropane proton splitting patterns (δ 1.0–1.5 ppm) and amine protons (δ 2.5–3.5 ppm). C NMR confirms ester carbonyl (δ 165–175 ppm) and cyclopropane carbons (δ 10–20 ppm).

- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients separate enantiomers and detect impurities (<1%).

- Chiral Chromatography : Use Chiralpak® IC or AD-H columns to assess enantiomeric excess (ee) for stereochemical studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or enantiomeric purity. Solutions include:

- Standardized Assays : Replicate studies using WHO-recommended cell lines (e.g., HEK293 for receptor binding) with controlled pH and temperature.

- Enantiomer Isolation : Apply preparative chiral HPLC to isolate pure enantiomers and test individually.

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify confounding variables .

Q. What strategies optimize the enantiomeric purity of this compound for medicinal chemistry applications?

Methodological Answer:

- Asymmetric Catalysis : Employ chiral bisoxazoline-Cu(I) complexes to achieve >90% ee during cyclopropanation.

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to enhance separation efficiency .

Q. How does the cyclopropane ring in this compound influence its metabolic stability in pharmacokinetic studies?

Methodological Answer: The ring’s strain energy reduces oxidative metabolism by cytochrome P450 enzymes. To validate:

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS.

- Isotope Labeling : Use C-labeled compounds to track metabolite formation.

- Computational Modeling : Apply DFT calculations to predict bond dissociation energies and metabolic hotspots .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism®.

- Bootstrap Resampling : Estimate confidence intervals for EC/IC values to account for variability.

- ANCOVA : Adjust for covariates (e.g., cell viability, solvent effects) in multi-experiment datasets .

Q. How can researchers address batch-to-batch variability in synthetic yields of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control parameters via ICH guidelines .

Ethical & Reporting Standards

Q. What minimal information should be reported to ensure reproducibility in studies using this compound?

Methodological Answer:

- Chemical Data : Manufacturer, purity (≥95%), lot number, and storage conditions (e.g., −20°C under argon).

- Synthetic Protocols : Detailed solvent volumes, reaction times, and purification steps.

- Analytical Parameters : NMR spectrometer frequency, HPLC column specifications, and MS ionization modes.

- Ethical Compliance : Adhere to OECD GLP principles for data transparency and conflict-of-interest disclosures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.